molecular formula C11H13N3 B6332564 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine CAS No. 5059-32-5

6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine

Cat. No.: B6332564
CAS No.: 5059-32-5
M. Wt: 187.24 g/mol
InChI Key: FPGMVNIXMPMXMR-UHFFFAOYSA-N
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Description

6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C11H13N3. It is characterized by a pyridine ring substituted with a 2,5-dimethylpyrrole moiety at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with 2,5-dimethylpyrrole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes[][4].

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine is a nitrogen-containing heterocyclic compound with potential biological activities. Its structural characteristics suggest it might exhibit various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on recent findings from diverse sources.

The compound's IUPAC name is 6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-pyridinylamine. Its molecular formula is C11H13N3C_{11}H_{13}N_3, with a molecular weight of 189.24 g/mol. The compound is typically available in solid form and has a purity of over 97% .

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, in vitro evaluations have shown that certain pyrrole derivatives demonstrate potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Compound MIC (μg/mL) Target Bacteria
Pyrrole Benzamide Derivative3.12 - 12.5Staphylococcus aureus
Triclosan10Staphylococcus aureus
Isoniazid (control)0.25Mycobacterium tuberculosis

Anticancer Activity

The anticancer potential of similar compounds has been explored through various studies. For example, derivatives of pyrrole have been assessed for cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). Some compounds exhibited half-maximal cytotoxic concentrations (CC50) significantly lower than established chemotherapeutics like cisplatin .

Cell Line CC50 (μM) Reference Drug Reference Drug CC50 (μM)
A54958.4Cisplatin47.2
MCF7Not specifiedFluorouracil381.2

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in cellular proliferation and inflammation. For instance, some pyrrole derivatives have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Case Studies

Several case studies highlight the efficacy of pyrrole derivatives in clinical and laboratory settings:

  • Antibacterial Effectiveness : A study demonstrated that a series of pyrrole-based compounds were effective against multi-drug resistant strains of bacteria, indicating their potential as new antibacterial agents.
  • Cytotoxicity Against Cancer Cells : In a comparative analysis, pyrrole derivatives were found to induce apoptosis in cancer cells more effectively than traditional chemotherapeutics, suggesting a promising avenue for cancer treatment.

Properties

IUPAC Name

6-(2,5-dimethylpyrrol-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-6-7-9(2)14(8)11-5-3-4-10(12)13-11/h3-7H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGMVNIXMPMXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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